![molecular formula C15H23BO4 B1468834 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol CAS No. 1248556-14-0](/img/structure/B1468834.png)
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol
描述
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol is a useful research compound. Its molecular formula is C15H23BO4 and its molecular weight is 278.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures are often used as reagents and catalysts in organic synthesis .
Mode of Action
It is known that similar compounds are often used in reactions such as the diels-alder reaction with styrene and trans-β-nitrostyrene . These reactions involve the formation of significant carbon-carbon bonds .
Biochemical Pathways
It is known that similar compounds are involved in borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Pharmacokinetics
The compound has a predicted density of 108±01 g/cm3 , a melting point of 77-81°C , and a boiling point of 355.6±25.0 °C . These properties may influence its bioavailability.
Result of Action
It is known that similar compounds are used as reagents and catalysts in organic synthesis, leading to the formation of various compounds .
Action Environment
The action, efficacy, and stability of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature . It should also be kept away from oxygen, heat sources, and strong oxidizing agents .
生化分析
Biochemical Properties
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions are crucial for the compound’s role in catalyzing specific reactions, thereby influencing the overall biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell behavior and function, highlighting its potential as a tool for studying cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to participate in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst, forming pinacol benzyl boronate . This binding interaction is critical for its role in catalyzing specific biochemical reactions and influencing gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are essential factors to consider. Studies have shown that this compound is relatively stable under specific conditions but may degrade over time, leading to changes in its effects on cellular function . Long-term studies in in vitro and in vivo settings have indicated that prolonged exposure to this compound can result in alterations in cellular processes, emphasizing the need for careful monitoring of its stability and degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on specific biochemical pathways, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects. Beyond this range, the compound may become toxic, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in the hydroboration of alkyl or aryl alkynes and alkenes, influencing metabolic flux and metabolite levels . These interactions are crucial for its role in modulating specific biochemical reactions and pathways, thereby affecting overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its role in modulating specific biochemical reactions and pathways, highlighting the importance of understanding its subcellular distribution.
属性
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-11(17)10-18-13-8-6-12(7-9-13)16-19-14(2,3)15(4,5)20-16/h6-9,11,17H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSQHHMZOOBCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine](/img/structure/B1468751.png)
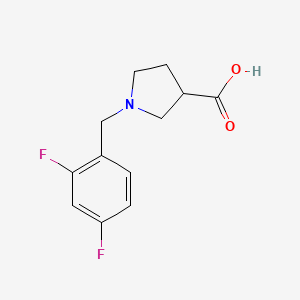
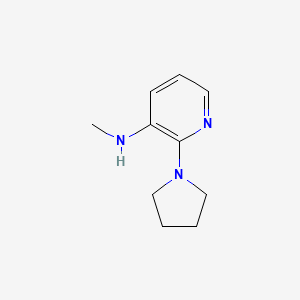
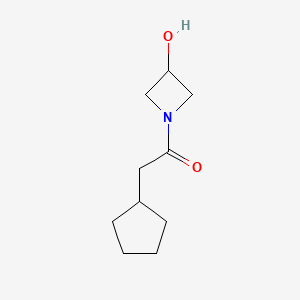
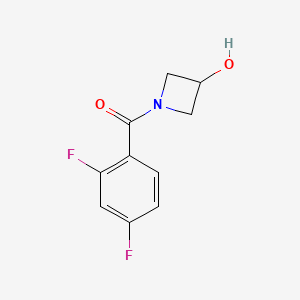
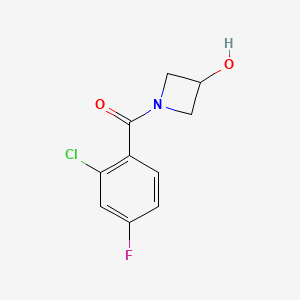
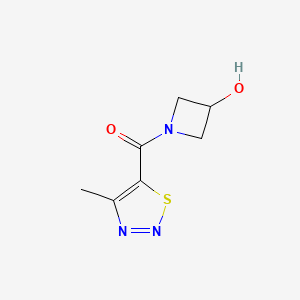
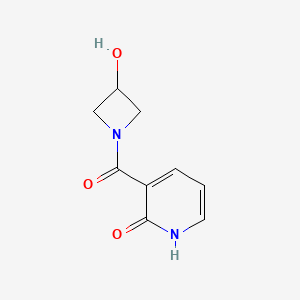
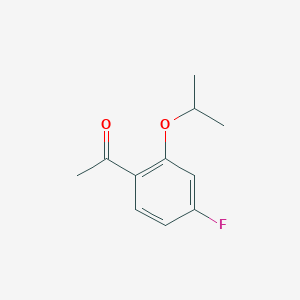
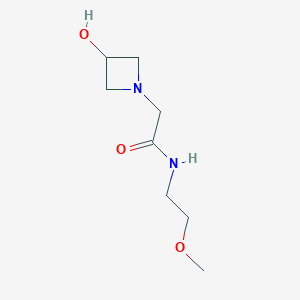
![1-[(3-Chlorophenyl)methyl]azetidin-3-ol](/img/structure/B1468770.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468771.png)
![1-[(3-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468772.png)
![1-[(3-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468774.png)
